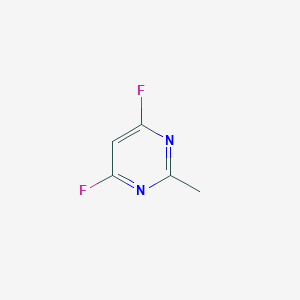

4,6-二氟-2-甲基嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,6-Difluoro-2-methylpyrimidine is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceuticals and other organic molecules. Its derivatives are often used in the development of drugs and agrochemicals due to the unique properties imparted by the pyrimidine ring and the substituents attached to it.

Synthesis Analysis

The synthesis of 4,6-dichloro-2-methylpyrimidine, a closely related compound, has been reported as an intermediate in the production of the anticancer drug dasatinib. The synthesis involves a cyclization of acetamidine hydrochloride and dimethyl malonate followed by chlorination with phosphorus oxychloride. Optimal conditions for the synthesis and chlorination steps have been investigated, yielding 4,6-dichloro-2-methylpyrimidine at 69.55% from the precursor . Although this paper does not directly discuss 4,6-difluoro-2-methylpyrimidine, the methodology could be adapted for its synthesis by substituting the appropriate halogenating agents.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been extensively studied. For instance, the crystal and molecular structures of two isomeric compounds derived from 4,6-diethoxypyrimidine were determined using X-ray diffraction, providing insights into the bond distances and resonance structures within the pyrimidine ring system . These structural analyses are crucial for understanding the reactivity and interaction of the pyrimidine derivatives with other molecules.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives is highlighted in various studies. For example, the fluorination of 4,6-disubstituted 2-aminopyrimidines with Selectfluor in the presence of Ag(I) has been demonstrated, leading to the formation of 4,6-disubstituted 5-fluoro-2-aminopyrimidines . This reaction showcases the potential for direct halogenation of pyrimidine derivatives, which could be relevant for the synthesis of 4,6-difluoro-2-methylpyrimidine.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by various substituents. For instance, the photophysical properties of 2,4,6-tristyrylpyrimidines were found to be affected by the nature of the electron-donating group at the C4/C6 positions . Additionally, the vibrational and electronic spectra of 2-amino-4-hydroxy-6-methylpyrimidine were studied using both experimental and theoretical methods, providing insights into the anharmonic frequencies and electronic transitions of the molecule . These studies contribute to a broader understanding of how different functional groups can modulate the properties of pyrimidine derivatives.

科学研究应用

合成和过程化学

4,6-二氟-2-甲基嘧啶作为一种化合物,已经被研究其在合成途径和过程化学中的各种应用。它作为药物和高爆炸品合成中的重要前体或中间体。研究人员已经开发了经济的生产相关嘧啶衍生物的工艺,通过不同的合成方法,包括缩合反应和改进以提高产量和质量。这些研究突显了该化合物在工业应用中的多功能性和价值(Patil, Jadhav, Radhakrishnan, & Soman, 2008; Lei-ming, 2012)。

化学转化和反应性

4,6-二氟-2-甲基嘧啶及其衍生物的反应性已经成为研究的课题,研究重点包括氟化反应、取代基对化学性质的影响以及新型配体行为。例如,已经探索了Ag辅助的氟化技术以实现化学选择性转化,提供了通向具有潜在生物活性的衍生物的途径。此外,该化合物在亲核取代反应中的行为已经被阐明,展示了其在创造多样化化学结构中的实用性(Wang, Cai, Zhang, & Zhao, 2017; Schlosser, Rausis, & Bobbio, 2005)。

材料科学和纳米技术

在材料科学中,已经研究了4,6-二氟-2-甲基嘧啶衍生物的结构和电子性质,为新材料和技术的发展做出了贡献。例如,该化合物及其衍生物已被研究其在有机发光二极管(OLEDs)中作为电子传输层的潜力,突显了分子设计在电子器件性能中的重要性。这样的研究为嘧啶衍生物在纳米技术和电子学中的应用提供了见解,为先进材料的开发开辟了道路(Bae, Baek, & Park, 2021)。

理论和计算研究

对4,6-二氟-2-甲基嘧啶及其相关化合物的理论研究也已经进行,以更好地理解它们的化学行为和性质。这些研究包括量子化学计算、振动和电子光谱分析,以及对分子结构和反应性的研究。这样的研究有助于预测这些化合物在各种化学环境中的行为,并设计具有所需性质的新分子(Ali et al., 2021; Faizan et al., 2017)。

安全和危害

未来方向

While specific future directions for 4,6-difluoro-2-methylpyrimidine are not mentioned in the search results, pyrimidine derivatives are of interest in the development of new antihypertensive medicines, anticancer agents, and high energy density materials . Therefore, it’s plausible that future research could explore these areas further.

属性

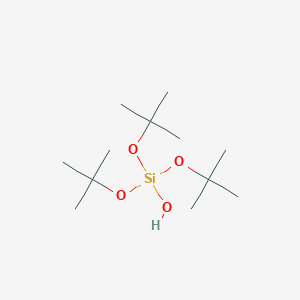

IUPAC Name |

4,6-difluoro-2-methylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2/c1-3-8-4(6)2-5(7)9-3/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVMGJVBZPATCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

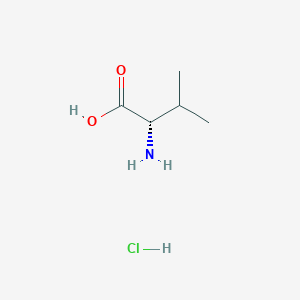

Molecular Weight |

130.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Difluoro-2-methylpyrimidine | |

CAS RN |

18382-80-4 |

Source

|

| Record name | 4,6-difluoro-2-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1]Pyrindin-4-ol, 1-methyloctahydro-](/img/structure/B99444.png)

![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene]-](/img/structure/B99448.png)

![[(2-Methylbenzyl)thio]acetic acid](/img/structure/B99457.png)